5-Isobutylpyrrolidine-2,4-dione
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-(2-methylpropyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)3-6-7(10)4-8(11)9-6/h5-6H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
CPQISGPODAZNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Amino Acid-Based Approaches
The most straightforward approach to synthesizing 5-isobutylpyrrolidine-2,4-dione involves using leucine or its derivatives as starting materials. This method leverages the natural isobutyl side chain of leucine to establish the required substitution pattern at position 5 of the pyrrolidine ring.
A typical procedure involves:
- Protection of the amino group of leucine or leucine methyl ester
- N-alkylation to introduce substituents at the nitrogen atom
- Condensation with diketene or equivalent reagents
- Cyclization to form the pyrrolidine ring structure
- Deprotection and oxidation steps to establish the 2,4-dione functionality
This approach offers excellent stereochemical control when starting with enantiomerically pure leucine derivatives, allowing for the synthesis of optically active compounds.
Cyclization of β-Ketoamides
Another classical method involves the cyclization of β-ketoamide intermediates. This approach typically begins with a β-ketoester that undergoes amidation followed by intramolecular cyclization.
The synthetic pathway includes:
- Preparation of an isobutyl-substituted β-ketoester
- Amidation with an appropriate amine
- Base-catalyzed intramolecular cyclization
- Oxidation to establish the 2,4-dione functionality
This method has been successfully employed for the synthesis of various tetramic acid derivatives, including this compound.
Modern Synthesis Methods
Diketene-Based Synthesis
One of the most efficient modern approaches for synthesizing this compound involves the use of diketene with N-substituted amino acid esters. This method is particularly valuable for producing 3-acylated derivatives of the target compound.
The detailed procedure involves:
- Preparation of N-substituted leucine esters by reacting leucine ester hydrochloride with aldehydes in the presence of triethylamine and magnesium sulfate in tetrahydrofuran
- Reduction of the resulting imine with sodium borohydride in methanol
- Reaction of the N-substituted amino acid ester with diketene (or 50% diketene in dichloromethane) in the presence of triethylamine
- Refluxing for approximately 6 hours
- Cyclization using Amberlyst A-26 hydroxide resin in methanol
- Final acidification with trifluoroacetic acid
For example, the synthesis of (S,Z)-1-decyl-3-(1-hydroxyethylidene)-5-isobutylpyrrolidine-2,4-dione begins with (S)-methyl 2-(decylamino)-4-methylpentanoate and follows this procedure with high yield (75-98%).
Phosphorus Ylide-Mediated Synthesis
A novel approach for constructing the pyrrolidine-2,4-dione framework utilizes keteneylidenetriphenylphosphorane (Ph₃PCCO) as a C₂O (carbon-oxygen) source. This method offers advantages in terms of selective functionalization and mild reaction conditions.
The general procedure involves:
- Reaction of Ph₃PCCO with amino esters having an isobutyl side chain
- Formation of intermediates that undergo intramolecular cyclization
- Subsequent transformations to establish the 2,4-dione functionality
As demonstrated in research, this approach has been successfully employed for the preparation of various 5-alkyl-pyrrolidine-2,4-diones, starting from amino acids.
Catalytic Methods for Synthesis
Hydrogenation-Based Approaches
Catalytic hydrogenation represents a valuable approach for synthesizing pyrrolidinone derivatives that can be transformed into the corresponding 2,4-diones. This method typically employs transition metal catalysts to facilitate the reduction of appropriate precursors.
A representative procedure involves:
- Starting with 3-cyano-5-methylhexanoate (which contains the isobutyl structural element)
- Hydrogenation in organic solvents containing ammonia or organic amines
- Use of catalysts such as Raney nickel, palladium carbon, platinum, or ruthenium
- Control of reaction temperature (25-85°C, preferably 45-55°C)
- Hydrogen pressure management (0.1-6 MPa)
- Post-reaction processing including filtration and concentration
This method offers excellent scalability and high yields (85-98%), making it suitable for industrial-scale production. The resulting intermediates can then be transformed into this compound through oxidation steps.
Transition Metal-Catalyzed C-C Bond Formation
Advanced methods for synthesizing this compound include transition metal-catalyzed carbon-carbon bond formation. These approaches employ palladium, copper, or nickel catalysts to construct key bonds in the pyrrolidine ring structure.
A typical procedure might involve:
- Palladium-catalyzed coupling of appropriately functionalized isobutyl precursors
- Formation of key C-C bonds required for constructing the pyrrolidine ring
- Subsequent functionalization to establish the 2,4-dione pattern
Table 1 presents a comparison of catalyst systems used in these transformations:
| Catalyst System | Reaction Conditions | Typical Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 60-80°C, 12-24h | 65-80 | Functional group tolerance | Costly catalyst |
| Ni(COD)₂/Bipy | 50-70°C, 8-16h | 60-75 | Lower cost | Air sensitivity |
| CuI/1,10-phen | 80-100°C, 24-48h | 55-70 | Mild conditions | Lower yields |
| Raney Ni | 45-55°C, 2-5h, H₂ | 85-98 | High yields | Specialized equipment |
Optimization Techniques and Yield Improvement
Solvent Effects on Cyclization
The choice of solvent significantly impacts the efficiency of cyclization reactions in the synthesis of this compound. Research indicates that polar aprotic solvents generally provide superior results for intramolecular cyclization steps.
Table 2 summarizes the solvent effects on cyclization yield:
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Observations |
|---|---|---|---|---|
| Dichloromethane | 6 | Reflux (40) | 85-95 | Excellent for diketene reactions |
| Tetrahydrofuran | 8 | Reflux (66) | 75-85 | Good functional group compatibility |
| 1,4-Dioxane | 6 | 75-85 | 90-98 | Superior for high-temperature reactions |
| Acetonitrile | 4 | Reflux (82) | 80-90 | Effective for polar intermediates |
| Ethyl acetate | 8 | Reflux (77) | 70-80 | Easily removed, environmentally friendly |
For diketene-based synthesis methods, dichloromethane with triethylamine provides optimal results, while tetrahydrofuran is preferred for the initial imine formation steps.
Catalyst Loading and Recovery Strategies
For hydrogenation-based approaches, catalyst optimization represents a critical factor in developing economically viable processes. Research demonstrates that Raney nickel catalysts can be recovered and reused, enhancing the sustainability and cost-effectiveness of the synthesis.
Optimal catalyst loading typically falls within 15-20% (w/w) relative to the starting material, with higher loadings providing diminishing returns in terms of reaction rate and yield. The following strategies have been developed for effective catalyst recovery:
- Filtration through appropriate filter media (porosity and chemical compatibility)
- Washing protocols to remove organic residues
- Controlled reactivation procedures
- Storage under appropriate conditions to prevent deactivation
These approaches can reduce catalyst consumption by 60-80% for large-scale production processes.
Stereoselective Synthesis Methods
Control of Stereochemistry at C-5
Controlling the stereochemistry at the C-5 position bearing the isobutyl substituent represents a significant challenge in the synthesis of optically active this compound. Several approaches have been developed to address this challenge:
- Starting with enantiomerically pure L- or D-leucine derivatives
- Employing chiral auxiliaries during key transformation steps
- Using stereoselective catalytic methods
- Resolution of racemic mixtures
Research indicates that starting with N-substituted L-amino acid esters provides excellent stereochemical control, with minimal racemization during subsequent transformations. However, the base-catalyzed cyclization step may lead to partial racemization under certain conditions, necessitating careful optimization of reaction parameters.
Enantioselective Catalytic Methods
Recent advances in asymmetric catalysis have enabled the development of enantioselective routes to this compound. These approaches typically employ chiral transition metal complexes or organocatalysts to establish the desired stereochemistry at the C-5 position.
A representative procedure involves:
- Preparation of a prochiral precursor containing the isobutyl group
- Asymmetric hydrogenation using chiral ruthenium or rhodium catalysts
- Subsequent transformations to establish the pyrrolidine-2,4-dione structure
These methods can achieve enantiomeric excesses exceeding 95%, providing access to optically pure this compound for applications requiring stereochemical precision.
Comparative Analysis of Preparation Methods
Efficiency and Scalability Assessment
Table 3 presents a comprehensive comparison of the primary synthesis methods for this compound based on key performance indicators:
| Synthesis Method | Typical Yield (%) | Reaction Time (h) | Number of Steps | Scalability | Stereochemical Control | Raw Material Cost |
|---|---|---|---|---|---|---|
| Amino acid derivation | 60-75 | 24-48 | 5-7 | Good | Excellent | Moderate |
| β-Ketoamide cyclization | 65-80 | 12-18 | 4-5 | Moderate | Good | Moderate-High |
| Diketene-based | 75-98 | 6-8 | 3-4 | Excellent | Very Good | Moderate-High |
| Phosphorus ylide | 65-80 | 12-24 | 3-5 | Limited | Good | High |
| Hydrogenation-based | 85-98 | 2-5 | 3-4 | Excellent | Moderate | Low-Moderate |
| Metal-catalyzed C-C formation | 60-85 | 12-48 | 4-6 | Moderate | Good-Excellent | High |
This analysis reveals that diketene-based and hydrogenation-based approaches offer the most favorable combinations of yield, reaction time, and scalability. However, when stereochemical control is paramount, amino acid-based methods may be preferred despite their longer reaction sequences.
Environmental and Economic Considerations
From an environmental and economic perspective, the following factors should be considered when selecting a preparation method:
Diketene-based synthesis:
- Moderate E-factor (environmental impact factor)
- Higher cost due to reagents
- Excellent atom economy
- Good energy efficiency
- Moderate waste generation
Hydrogenation-based approaches:
Amino acid-based methods:
- Moderate to high E-factor
- Lower raw material costs
- Moderate energy consumption
- Higher waste generation due to multiple steps
- Good atom economy when optimized
The selection of an optimal method depends on specific requirements including scale, available equipment, desired stereochemical purity, and economic constraints.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) are often employed.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,4-dione derivatives .
Scientific Research Applications
The applications of 5-Isobutylpyrrolidine-2,4-dione are related to its antibacterial activity, particularly against gram-positive bacteria, and its properties as an iron chelator . Tetramic acid analogues, including this compound derivatives, have shown potential in treating skin infections and biofilm-associated disorders .
Antibacterial Activity and Treatment of Infections:
- Acne Vulgaris: Tetramic acid analogs may treat skin disorders like acne because of their lipophilic nature, which allows them to penetrate oily skin sebum and reach the pilosebaceous follicular units .
- Skin Infections: At a 10% concentration, tetramic acid analogs significantly reduced the number of bacteria within infected skin, with efficacies comparable to 2% mupirocin . This suggests their potential clinical use in treating skin infections caused by Staphylococcus aureus .
- Biofilm-Associated Infections: Tetramic acid analogs can disrupt biofilms caused by gram-positive bacteria and may be used to treat and/or prevent infections associated with microbial biofilms . Such infections include otitis media, eye infections, dental plaque, skin lesions, wound infections, and infections associated with foreign body materials like implants .
- Wound Treatment: These compounds can reduce free iron in a wound, which promotes healing by alleviating oxidative stress caused by iron released from hemoglobin and other iron-sulfur proteins .
Case Studies and Data:
- In vivo studies showed that tetramic acid analogs significantly reduced bacteria in infected skin at a 10% concentration, comparable to 2% mupirocin .
- The biofilm data indicates the potential use of tetramic acid analogs in treating biofilm-associated skin disorders like persistent atopic dermatitis, impetigo, or wound infections .
Tables:
While the search results provide information on related compounds and their activities, specific comprehensive data tables and case studies focused solely on this compound are not available. However, the provided information suggests its potential based on the activity of related tetramic acid analogs .
Related Compounds:
- Thiazolidin-2,4-dione: This heterocyclic moiety has structural varieties and therapeutic potentials, including antidiabetic, anti-inflammatory, wound healing, antimicrobial, and antioxidant properties . Several derivatives have demonstrated effectiveness against E. coli, S. aureus, and C. albicans .
- Reutericyclin Analogs: Modifications to reutericyclin, such as replacing its N1-position chain, can impact its activity against Gram-positive bacteria . Short-chain analogs with a terminal phenyl group showed slightly better activity due to higher lipophilicity .
- 3-Isobutylpyrrolidine-2,5-dione: This compound has a role as a human metabolite .
Mechanism of Action
The mechanism of action of 5-Isobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist . The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following comparison focuses on compounds sharing the 2,4-dione core and variable substituents, emphasizing biological activity, physicochemical properties, and synthesis approaches.
Core Structural Variations
- Pyrrolidine-2,4-dione derivatives: Limited data exists, but pyrrolidine-2,4-dione derivatives are less common in literature compared to imidazolidine or thiazolidine analogs.
- Imidazolidine-2,4-diones: Feature a six-membered ring with two nitrogen atoms.
- Thiazolidine-2,4-diones : Contain a sulfur atom in the ring. These are widely explored for antidiabetic (e.g., pioglitazone analogs) and antioxidant applications .
Physicochemical Properties
- Dipole Moments: Bis-(β-enamino-pyran-2,4-dione) derivatives exhibit polarity, with dipole moments ranging from 2.0–4.5 Debye, influencing solubility and crystallinity .
- UV Absorption : Elongation of unsaturated spacers in imidazolidine-2,4-diones shifts λmax bathochromically (e.g., 4f: ε > 20,000 M<sup>−1</sup>cm<sup>−1</sup>) .
- Crystallinity : Pyran-2,4-dione derivatives show stable crystal structures dominated by H...H, O...H, and H...C interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Isobutylpyrrolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves cyclocondensation of substituted amines with diketones under acidic or basic conditions. For example, analogous pyrrolidine-dione derivatives are synthesized via refluxing in dichloromethane with sodium hydroxide, achieving ~99% purity after recrystallization . Optimization can include varying solvents (e.g., DMF vs. THF), temperature gradients, and catalyst screening (e.g., p-toluenesulfonic acid). Yield improvements may require inert atmospheres to prevent oxidation byproducts .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the isobutyl substituent and dione carbonyl groups. For example, carbonyl signals typically appear at δ 170–180 ppm in C NMR .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths. A related dione derivative showed a mean C–C bond length of 0.004 Å, with an -factor of 0.038 .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>98%) .
Q. What safety protocols are critical during the handling and storage of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Use desiccants to prevent hygroscopic degradation .
- Waste Disposal : Segregate organic waste and consult certified hazardous waste handlers to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodological Answer : Contradictions may arise from solvent polarity or protonation states of the dione moiety. Design pH-controlled kinetic studies using buffered solutions (pH 3–10) and monitor reactivity via UV-Vis spectroscopy. For example, a related pyridinedione showed altered tautomerization rates at pH >7, affecting nucleophilic attack sites . Cross-validate results with computational models (DFT) to identify energetically favorable pathways .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in cross-coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled carbonyl groups to track bond cleavage/formation via NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., enolates) during catalysis .
Q. How can computational chemistry aid in predicting the stability of this compound derivatives under thermal stress?
- Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) and identify thermally labile groups. For example, N-substituted diones exhibit lower BDEs (~250 kJ/mol) at the α-carbon, suggesting susceptibility to radical degradation . Molecular dynamics simulations can model bulk thermal behavior, guiding the design of stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
